4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide
Description
The compound 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at the 3-position with an ethyl group linked to a butanamide moiety. The butanamide chain terminates in a 4-chlorophenyl group, which may enhance lipophilicity and influence target binding. Structurally, this compound belongs to a class of heterocyclic derivatives investigated for anti-inflammatory and proliferative disorder applications, as evidenced by related benzothieno[3,2-d]pyrimidinone analogs .
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-3-1-12(2-4-13)15(23)5-6-16(24)20-8-9-22-11-21-14-7-10-26-17(14)18(22)25/h1-4,7,10-11H,5-6,8-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBYIYDSTYONHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used as novel CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Cellular Effects
Similar compounds have shown cytotoxic activities against MCF-7 and HCT-116 cell lines. These compounds have also shown enzymatic inhibitory activity against CDK2/cyclin A2.
Molecular Mechanism
Similar compounds have shown inhibitory activity against CDK2/cyclin A2. Molecular docking simulation of these compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83.
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, similar compounds exhibit stability.
Biological Activity
The compound 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide, also known by its CAS number 1903171-32-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHClNOS
Molecular Weight: 389.9 g/mol
Structure: The compound features a thieno[3,2-d]pyrimidine core linked to a butanamide moiety with a chlorophenyl substituent.
Antitumor Activity
Recent studies have indicated that derivatives of thienopyrimidines exhibit significant antitumor properties. In particular, compounds related to this compound have shown efficacy against various cancer cell lines. For instance, one study demonstrated that similar thienopyrimidine derivatives inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC values in the low micromolar range .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it has been suggested that the compound acts as an inhibitor of Aurora-A kinase, a critical regulator of cell cycle progression. Inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells .
Study 1: Aurora Kinase Inhibition
In a focused study on Aurora-A kinase inhibitors, researchers synthesized several thienopyrimidine derivatives and evaluated their biological activity. The lead compound showed a strong inhibitory effect on Aurora-A with an IC value of 50 nM. This was accompanied by significant antiproliferative effects in vitro against multiple cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the chlorophenyl group significantly affected the biological activity of the compounds. Substituents on the phenyl ring were found to enhance potency against cancer cells, suggesting that electronic and steric factors play crucial roles in the biological efficacy of these molecules .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.5 | Aurora-A kinase inhibition |
| Antiproliferative | A549 | 0.7 | Aurora-A kinase inhibition |
| Enzyme Inhibition | Aurora-A | 0.05 | Competitive inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno/Benzothieno[3,2-d]pyrimidinone Cores
The most relevant analogs are benzothieno[3,2-d]pyrimidin-4-one derivatives from , which share a fused heterocyclic core but differ in substituents and aromatic ring systems (benzene vs. thiophene fusion). Key comparisons include:
Core Structure Differences: Target Compound: Thieno[3,2-d]pyrimidin-4-one (thiophene fused to pyrimidinone). Compounds: Benzothieno[3,2-d]pyrimidin-4-one (benzene and thiophene fused to pyrimidinone).
Substituent Variations: Target Compound: Features a butanamide-ethyl linker and 4-chlorophenyl group. Compounds: Contain methanesulfonamide groups and diverse thio-linked substituents (e.g., cyclohexylthio, nitrophenylthio). The sulfonamide group in analogs is a known pharmacophore for COX-2 inhibition (e.g., Celecoxib), whereas the butanamide-ethyl chain in the target compound may prioritize alternative binding interactions or pharmacokinetic profiles .
Biological Activity: compounds demonstrated inhibition of COX-2, iNOS, and ICAM-1 expression, alongside suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) in human keratinocytes and macrophages .
Butanamide Derivatives with Simpler Scaffolds
The compound 2-(hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide () shares the 4-chlorophenyl and butanamide motifs but lacks the thienopyrimidinone core. This comparison highlights:
- Role of Heterocyclic Moieties: The thienopyrimidinone core in the target compound likely enhances binding to inflammatory targets (e.g., COX-2) compared to simpler butanamides, as heterocycles often improve target specificity and metabolic stability .
Other Heterocyclic Derivatives
Compounds like Goxalapladib () and stereoisomers in exhibit distinct scaffolds (naphthyridine, tetrahydropyrimidinone) with unrelated biological targets (e.g., atherosclerosis). These emphasize the uniqueness of thieno/benzothienopyrimidinones in targeting inflammatory pathways .
Table 1: Structural and Functional Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
